2-(4-Fluorophenyl)piperazine
Overview
Description
2-(4-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2 It is a derivative of piperazine, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom
Mechanism of Action
Target of Action
2-(4-Fluorophenyl)piperazine is a piperazine derivative that has been found to interact with several targets. It has been reported to act as an agonist at the 5-HT1A serotonin receptor . Additionally, it has been suggested to have affinity for the dopamine D4 receptor .
Mode of Action
The interaction of this compound with its targets leads to a series of changes in cellular signaling. As a 5-HT1A receptor agonist, it can stimulate this receptor, leading to a decrease in the firing rate of serotonin neurons . This can result in a variety of effects, including mood regulation and the modulation of cognition, learning, and memory.
Biochemical Pathways
The activation of the 5-HT1A receptor by this compound can affect several biochemical pathways. For instance, it can lead to the inhibition of adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can have downstream effects on various cellular processes, including the regulation of ion channels and the modulation of gene expression.
Pharmacokinetics
It is known that the compound is well absorbed and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is metabolized in the liver, primarily by the CYP2D6 enzyme .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. Its activation of the 5-HT1A receptor can lead to a decrease in the firing rate of serotonin neurons, which can have various effects on mood, cognition, learning, and memory . Additionally, its potential interaction with the dopamine D4 receptor could influence dopaminergic signaling, which is involved in reward, motivation, and other aspects of behavior .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)piperazine has been found to act mainly as a 5-HT1A receptor agonist, with some additional affinity for the 5-HT2A and 5-HT2C receptors This suggests that it may interact with these proteins to influence biochemical reactions in the brain
Cellular Effects
The cellular effects of this compound are likely to be influenced by its interactions with serotonin receptors. Serotonin is a key neurotransmitter that plays a role in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By acting as an agonist for certain serotonin receptors, this compound may influence these processes in ways that could have implications for mood and cognition.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding to serotonin receptors, where it acts as an agonist . This means that it can bind to these receptors and activate them, potentially influencing the reuptake of serotonin and norepinephrine and possibly inducing their release . This could lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is active at doses between 20 and 150 mg, with higher doses causing a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is active at doses between 20 and 150 mg
Metabolic Pathways
It has been suggested that the compound may be metabolized in the liver, potentially involving various Cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)piperazine typically involves the reaction of 4-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 4-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-(4-Fluorophenyl)piperazine can be compared with other similar compounds such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to interact with biological receptors make it a valuable tool in the development of new pharmaceuticals and other applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAKSEMIIIZYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984252 | |
Record name | 2-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-33-3 | |
Record name | 2-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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